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Compound Focus: Tebipenem Pivoxil

CAS No.: 161715-24-8

Cat. No.: S544817

Tebipenem pivoxil is an oral carbapenem prodrug that is rapidly hydrolyzed to its active form, tebipenem,
in the intestinal enterocytes [1] [2]. As a carbapenem antibiotic, tebipenem is primarily eliminated by the
kidneys, making the measurement of its urinary excretion critical for determining its pharmacokinetic
profile, dosage regimens for urinary tract infections, and understanding its overall elimination pathway [1]
[3] [4]. The following notes and protocols consolidate methodologies from recent clinical and preclinical

studies.

Summary of Key Urinary Excretion Parameters

The table below summarizes quantitative urinary excretion data for tebipenem from key studies.

Cumulative
Study . Urinary Major Urinary Collection  Analysis
Population Excretion (by Components Period Method
24 hours)
Healthy 100 mg ~90% of dose Tebipenem (TBPM)  0-24 hours  LC-MS/MS
Chinese
Volunteers

(n=36) [3] [5]
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Study
i Dose
Population
200 mg
400 mg
Healthy 600 mg
Subjects ([[141CJ-
(Mass labeled)
Balance, n=8)
(2]
cUTI/AP 600 mg
Patients g6h

(Population
PK, n=650) [1]

Cumulative
Urinary
Excretion (by
24 hours)

~95% of dose

~80% of dose

38.7% of
radioactivity

Data
incorporated
into population
PK model

Major Urinary
Components

Tebipenem (TBPM)
Tebipenem (TBPM)
Tebipenem (M12),
open-ring
metabolite LIC

11562, 4 other
minor metabolites

Tebipenem

Detailed Experimental Protocols

Collection

Period

0-24 hours

0-24 hours

Up to 312
hours

During
treatment

Analysis
Method

LC-MS/MS

LC-MS/MS

LC-MS/MS &
Radioactivity
Counting

Population PK
Modeling (Non-
linear mixed-
effects)

Protocol 1: Urine Sample Collection for Pharmacokinetic and

Metabolite Profiling

This protocol is adapted from the mass balance and pharmacokinetic studies [2] [3] [5].

¢ Objective: To collect urine for determining the cumulative excretion and metabolic fate of tebipenem.

e Materials:

o Pre-chained containers for cumulative urine collection.

o Polypropylene tubes for aliquot storage.

o -80°C freezer for sample preservation.

e Procedure:

o Pre-dose Collection: Subjects empty their bladder completely prior to dosing. This sample is
discarded or used as a blank.
o Post-dose Collection: All urine produced is collected at specified intervals over a set period.
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= For mass balance and metabolite identification: Collect all urine over intervals (e.g., 0-12,
12-24, 24-48, 48—72 hours) until a significant portion of the dose is recovered (e.g.,
>80% of radioactivity) [2].
= For pharmacokinetic analysis: Collect urine at shorter intervals post-dose (e.g., 0-1, 1-2,
2-4, 4-6, 6-8, 8-12, and 12-24 hours) to capture the excretion rate profile [3] [5].
o Sample Handling: After each collection interval, the total volume of urine is recorded. Aliquots
are taken and stored at -80°C or below until analysis.

The workflow for urine sample collection and analysis is as follows:
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Study Start

Collection Intervals (Examples)

PK Profiling: Mass Balance:
0-1, 1-2, 2-4, ... 12-24h 0-12, 12-24, 24-48h
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Protocol 2: Quantification of Tebipenem in Urine via LC-MS/MS

This method is detailed in the study on Chinese volunteers [5] and is standard for quantifying drugs and

metabolites in biological fluids.

e Objective: To accurately measure the concentration of intact tebipenem in human urine.
e Materials and Equipment:

o

[e]

o

[e]

[¢]

[e]

[e]

o

[e]

o

o

[e]

(o]

[e]

o

(o]

LC-MS/MS System: Liquid chromatography system coupled with a triple-quadrupole mass
spectrometer.
Analytical Column: C18 column (e.g., 2.1 mm x 50 mm, 1.8 um).
Mobile Phases:
= Mobile Phase A: 0.1% Formic acid in water.
= Mobile Phase B: Acetonitrile.
Internal Standard (IS): A structurally similar compound, e.g., Ceftizoxime [5].
Calibration Standards and Quality Controls (QCs): Prepared by spitting known amounts of
tebipenem into blank human urine.

Chromatographic Conditions:

Column Temperature: 40°C.

Flow Rate: 0.4 mL/min.

Gradient: | Time (min) | % Mobile Phase A | % Mobile Phase B | | :--- | :--- | :---]] 0.0 |90 | 10| |
1.0/10]|90||1.5/10|90||1.6]90|10||2.5]90]10]

Mass Spectrometric Conditions:

lonization Mode: Electrospray lonization (ESI), positive mode.

Detection: Multiple Reaction Monitoring (MRM).

Tebipenem lons: Optimize for precursor ion — product ion transition (e.g., m/z 385.1 — 298.1).
Internal Standard lons: Optimize for IS transition.

Sample Preparation:

Thaw frozen urine samples on ice or in a refrigerator.

Vortex and centrifuge samples.

Dilute an aliquot of urine (e.g., 50 pL) with an internal standard solution.

Precipitate proteins by adding a larger volume of organic solvent (e.g., 200 uL of acetonitrile).
Vortex vigorously and centrifuge at high speed (e.g., 15,000 x g for 10 minutes at 4°C).

Inject a clear supernatant aliquot (e.g., 2-5 pL) into the LC-MS/MS system.

Data Analysis:

Plot the peak area ratio (Tebipenem/IS) against the nominal concentration of calibration
standards to create a linear regression curve.
Use this curve to calculate the concentration of tebipenem in unknown and QC samples.
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Protocol 3: Metabolite Profiling and Identification in Urine

This protocol is based on the human mass balance study [2].

e Objective: To identify and characterize the metabolite profile of tebipenem in human urine.
e Materials and Equipment:
o Radiometric Detector: For studies using [[14]C]-labeled drug.
o High-Resolution MS: UPLC-Q-TOF (Ultra-Performance Liquid Chromatography coupled to
Quadrupole Time-of-Flight Mass Spectrometry).
e Procedure:
o Sample Pooling: Pool urine aliquots from selected collection intervals across subjects.
o LC Separation: Separate the urine components using a UPLC system with a C18 column and
a water/acetonitrile gradient.
o Metabolite Detection:
= Radiometric Detection: The HPLC effluent is split, and one stream is analyzed by a
radiometric flow detector to identify peaks containing [[14]C]-label [2].
= High-Resolution MS: The other stream is analyzed by Q-TOF-MS to obtain accurate
mass measurements of metabolites. MS/MS fragmentation is performed to elucidate
metabolite structures [2] [5].
o Metabolite Identification: Proposed structures for metabolites are made by comparing their
accurate mass and fragmentation patterns with those of the parent drug (tebipenem).

Application Notes

¢ Renal Impairment Adjustment: Population PK analyses show a strong sigmoidal relationship
between renal clearance (CLR) of tebipenem and creatinine clearance (CLcr) [1]. Dose adjustment is
necessary for patients with renal impairment. Monte Carlo simulations suggest regimens like 150 mg
g12h for severe impairment (CLcr <30 mL/min) and 600 mg g8h for normal function [4].

¢ Ethnic Considerations: A study in healthy Chinese volunteers identified four urine metabolites (M1-
M4), suggesting potential ethnic differences in the metabolic profile compared to other populations [3]
[5]. This should be considered in global drug development.

e Primary Excretion Pathways: In a mass balance study, 83.3% of the administered radioactive dose
was recovered, with 38.7% in urine and 44.6% in feces, indicating that renal and fecal routes are both
major clearance pathways [2].

Need Custom Synthesis?
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I Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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